molecular formula C8H6FNO B1334540 4-Fluoro-3-methylphenyl Isocyanate CAS No. 351003-65-1

4-Fluoro-3-methylphenyl Isocyanate

Cat. No. B1334540
CAS RN: 351003-65-1
M. Wt: 151.14 g/mol
InChI Key: QLOBMZKAOAACPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methylphenyl Isocyanate (FMPI) is an organic compound that can be used in various scientific research applications. It is a colorless, volatile liquid, and is a useful reagent for the synthesis of various compounds. FMPI is used in a wide range of fields, including organic synthesis, electrochemistry, materials science, and biochemistry.

Scientific Research Applications

Synthesis of Guanidinylated Derivatives

4-Fluoro-3-methylphenyl Isocyanate is utilized in the synthesis of guanidinylated 2,5-dideoxystreptamine derivatives . These derivatives are significant due to their potential biological activities, including antibacterial properties. The isocyanate group reacts with amines to form urea derivatives, which can be further modified to produce guanidines, compounds known for their role in medicinal chemistry.

Proteomics Research

This chemical serves as a specialty reagent in proteomics research . It can be used to modify proteins or peptides by introducing the isocyanate group, which can react with nucleophilic side chains like lysine. This modification can help in studying protein structure and function, as well as in developing new therapeutic agents.

Fluorescent Chemosensors

The compound is involved in the creation of fluorescent photoinduced electron transfer (PET) chemosensors . These sensors are designed to detect specific ions or molecules, with applications ranging from environmental monitoring to medical diagnostics. The isocyanate group plays a crucial role in the synthesis of the sensor molecules.

Anion Sensors

4-Fluoro-3-methylphenyl Isocyanate is used in the synthesis of amidourea-based sensors for anions . These sensors are important for detecting negatively charged species in various environments, which is essential for water quality testing and other analytical applications.

Organic Synthesis Building Blocks

As a building block in organic synthesis, this compound provides a versatile starting point for the construction of more complex molecules . Its reactivity with various nucleophiles allows for the creation of a wide range of organic compounds, which can be used in further chemical reactions or as potential drug candidates.

Material Science Applications

In material science, 4-Fluoro-3-methylphenyl Isocyanate can be used to modify the surface properties of materials . By reacting with surface groups, it can alter hydrophobicity, adhesion, and other characteristics, which is valuable in the development of coatings, adhesives, and other materials.

Agricultural Chemistry

This isocyanate derivative can be employed in the synthesis of agrochemicals . Its reactivity allows for the creation of compounds that can act as pesticides or herbicides, contributing to the protection of crops and the enhancement of agricultural productivity.

Pharmaceutical Intermediates

Lastly, 4-Fluoro-3-methylphenyl Isocyanate is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs . Its ability to react with a range of functional groups makes it a valuable tool in the design and production of new medicinal compounds.

Mechanism of Action

Target of Action

4-Fluoro-3-methylphenyl Isocyanate is an organic compound that contains an isocyanate group

Mode of Action

The mode of action of 4-Fluoro-3-methylphenyl Isocyanate involves its reactivity as an isocyanate. Isocyanates are highly reactive and can form a variety of products depending on the compounds they react with. For instance, it has been noted that 4-Fluoro-3-methylphenyl Isocyanate participates as a reactant in the synthesis of guanidinylated 2,5-dideoxystreptamine derivative .

properties

IUPAC Name

1-fluoro-4-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOBMZKAOAACPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399243
Record name 4-Fluoro-3-methylphenyl Isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylphenyl Isocyanate

CAS RN

351003-65-1
Record name 1-Fluoro-4-isocyanato-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methylphenyl Isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-isocyanato-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methylphenyl Isocyanate
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-methylphenyl Isocyanate
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-methylphenyl Isocyanate
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-methylphenyl Isocyanate
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-methylphenyl Isocyanate
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-methylphenyl Isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.